Beraprost sodium Beraprost sodium Beraprost sodium is the organic sodium salt of beraprost. It is used in the treatment of chronic arterial occlusive disease and primary pulmonary hypertension in Japan. It has a role as an antihypertensive agent, a platelet aggregation inhibitor, a prostaglandin receptor agonist, a vasodilator agent and an anti-inflammatory agent. It contains a beraprost(1-).
Brand Name: Vulcanchem
CAS No.: 88475-69-8
VCID: VC21340215
InChI: InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17?,19-,20-,21+,23+;/m1./s1
SMILES: CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
Molecular Formula: C24H29NaO5
Molecular Weight: 420.5 g/mol

Beraprost sodium

CAS No.: 88475-69-8

Cat. No.: VC21340215

Molecular Formula: C24H29NaO5

Molecular Weight: 420.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Beraprost sodium - 88475-69-8

CAS No. 88475-69-8
Molecular Formula C24H29NaO5
Molecular Weight 420.5 g/mol
IUPAC Name sodium;4-[(2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate
Standard InChI InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17?,19-,20-,21+,23+;/m1./s1
Standard InChI Key YTCZZXIRLARSET-LCIAKFPNSA-M
Isomeric SMILES CC#CCC(C)[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
SMILES CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
Canonical SMILES CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
Appearance White Solid
Melting Point 204-206°C

Chemical Properties and Structure

Beraprost sodium is a synthetic prostacyclin analogue with distinctive structural modifications that enhance its stability and oral bioavailability. The compound features a phenol moiety instead of the exo-enol ether moiety found in natural prostacyclin, which is responsible for the instability of the endogenous molecule . Additionally, it contains a modified omega-side chain that contributes to dissociating antiplatelet action from adverse reactions .

The chemical properties of beraprost sodium include:

PropertyValue
Chemical FormulaC24H29NaO5
Molecular Weight420.47
Physical FormWhite to beige powder
Melting Point204-206°C
Storage Temperature-20°C
SolubilityH2O: 20mg/mL, clear
DMF Solubility77.0 mg/mL (183.12 mM)
Ethanol Solubility20.0 mg/mL (47.56 mM)
PBS (pH 7.2) Solubility19.0 mg/mL (45.19 mM)

Beraprost sodium is marketed under various brand names including Dorner, Procylin (or Procyclin), Berasus, and Careload .

Mechanism of Action

Beraprost exerts its therapeutic effects through multiple cellular mechanisms that ultimately affect vascular and platelet function:

Receptor Binding and Signaling

Beraprost binds specifically to prostacyclin membrane receptors, initiating a cascade of intracellular events . This binding activates adenylate cyclase in the cell membrane, leading to increased production of cyclic adenosine monophosphate (cAMP) . The elevation of cAMP levels has significant downstream effects, particularly in platelets and vascular smooth muscle cells.

Calcium Modulation

A central mechanism in beraprost's action is its inhibition of calcium signaling. The compound inhibits the release of Ca2+ from intracellular storage sites and reduces the influx of extracellular calcium . This reduction in intracellular calcium concentration has been postulated to cause relaxation of smooth muscle cells, resulting in vasodilation .

Platelet Effects

In platelets, beraprost's activation of adenylate cyclase and subsequent elevation of cAMP inhibits calcium influx and thromboxane A2 formation . This mechanism underlies its potent antiplatelet activity, making it valuable in conditions involving pathological platelet activation.

Pharmacological Activities

Beraprost sodium demonstrates multiple pharmacological activities that contribute to its therapeutic efficacy:

Antiplatelet Effects

Beraprost exhibits significant inhibitory effects on platelet adhesion and aggregation, similar to endogenous prostacyclin but with enhanced stability . This antiplatelet activity is maintained with oral administration, providing a clinical advantage over less stable prostacyclin analogues.

Vasodilatory Effects

The compound produces vasodilation in multiple vascular beds, including pulmonary, peripheral, and renal circulation . This effect is particularly valuable in conditions characterized by vasoconstriction, such as pulmonary arterial hypertension and peripheral arterial disease.

Antiproliferative Effects

Beraprost demonstrates antiproliferative effects on vascular smooth muscle cells, which may contribute to its long-term benefits in vascular remodeling diseases . This property is particularly relevant in pulmonary hypertension, where vascular remodeling plays a significant pathogenic role.

Cytoprotective Effects

The compound exerts cytoprotective effects on vascular endothelial cells, helping maintain vascular integrity . This protection may reduce endothelial dysfunction and maintain appropriate vascular responses.

Anti-inflammatory Effects

Beraprost inhibits the production of inflammatory cytokines, contributing to its broader therapeutic profile in conditions with inflammatory components . This anti-inflammatory activity may be particularly relevant in renal and pulmonary conditions.

Clinical Applications

Peripheral Arterial Disease

Beraprost sodium has established efficacy in peripheral arterial disease, particularly in Buerger's disease and arteriosclerosis obliterans . It was approved in 1992 as a treatment for chronic arterial occlusion in Japan . Clinical studies have demonstrated multiple benefits including:

  • Reduction of ulcer size in affected extremities

  • Improvement in tissue granulation appearance

  • Alleviation of rest pain and cold sensation in the extremities

  • Increased pain-free and absolute walking distances in patients with intermittent claudication

Pulmonary Arterial Hypertension

Beraprost sodium received approval for primary pulmonary hypertension in Japan in 1999 . Clinical research has demonstrated several beneficial effects in pulmonary arterial hypertension (PAH):

  • Reduction of pulmonary arterial pressure and vascular resistance

  • Increase in cardiac output

  • Enhancement of exercise capacity

A randomized, double-blind, placebo-controlled trial involving 130 patients with PAH showed significant improvements in the beraprost group:

  • Improvement in 6-minute walking distance by 25.1 meters compared to placebo (95% CI: 1.8 to 48.3, p = 0.036)

  • Significant improvement in Borg dyspnea index with a difference of -0.94 (95% CI: -1.63 to -0.24, p = 0.009)

  • More pronounced benefits in the subgroup of patients with primary pulmonary hypertension, who showed a 46.1 meter improvement in walking distance (95% CI: 3.0 to 89.3, p = 0.035)

Nephrotic Syndrome

Recent research has explored beraprost's utility in nephrotic syndrome, particularly as a combination therapy. Studies indicate that:

  • Combination therapy with beraprost sodium achieves higher clinical efficacy than conventional therapy alone

  • Beraprost significantly improves renal function parameters

  • The compound reduces immune complex formation and lowers urinary protein

  • Meta-analysis showed a pooled odds ratio of 4.21 (95% CI: 2.87 to 6.17; P < .00001) for total effective rate, indicating substantial benefit from adding beraprost to standard treatment

Specifically, beraprost combination therapy demonstrated improvements in multiple renal function parameters:

  • Reduction in 24-hour urinary protein

  • Decreased serum creatinine levels (MD -18.39; 95% CI: -27.81 to -8.98)

  • Lower blood urea nitrogen (MD -1.43, 95% CI: -1.94 to -0.92)

  • Reduced serum total cholesterol (MD -1.24; 95% CI: -1.36 to -1.11)

  • Decreased triglyceride levels (MD -0.69; 95% CI: -1.03 to -0.35)

  • Increased serum albumin (MD 4.96, 95% CI: 2.98 to 6.93)

Heart Failure with Pulmonary Hypertension

Emerging research indicates potential benefits when beraprost is combined with sildenafil in patients with left heart failure complicated by pulmonary arterial hypertension. This combination therapy shows significant improvements in vascular endothelial function markers compared to beraprost monotherapy .

Endothelial Function MarkerBeraprost + SildenafilBeraprost AloneP-value
Nitric oxide (μmol/L)59.9 ± 10.537.4 ± 1.4<0.001
Vascular endothelin-1 (ng/L)27.6 ± 2.560.1 ± 5.3<0.001

These findings suggest that the combination significantly improves endothelial function by increasing nitric oxide production and reducing endothelin-1 levels .

Clinical Efficacy

Comparative Efficacy in Peripheral Arterial Disease

In peripheral arterial disease, data from large, randomized, double-blind, multicenter studies have shown that beraprost is as efficacious as ticlopidine . The "Beraprost et Claudication Intermittent-2" (BERCI-2) trial in Europe demonstrated that beraprost improved walking distances in patients with intermittent claudication .

Efficacy in Pulmonary Arterial Hypertension

The randomized, double-blind, placebo-controlled study of 130 PAH patients showed that beraprost improved exercise capacity and symptoms compared to placebo . The medication was particularly effective in patients with primary pulmonary hypertension, demonstrating a more substantial improvement in walking distance in this subgroup .

Efficacy in Nephrotic Syndrome

Meta-analysis of clinical studies shows compelling evidence for beraprost's efficacy as an adjunctive therapy in nephrotic syndrome. The pathophysiological basis for this effect lies in beraprost's ability to:

  • Reduce vascular resistance in small glomerular afferent and efferent arteries

  • Regulate renal blood flow

  • Slow the progression of renal function decline

  • Alleviate renal fibrosis by repairing renal microvasculature

  • Inhibit inflammatory and oxidative stress effects

  • Reduce immune complex formation

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